molecular formula C20H19FN4O2 B6910020 N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide

N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide

Cat. No.: B6910020
M. Wt: 366.4 g/mol
InChI Key: AUCXQOSMGUFKRH-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of phthalazine derivatives and contains a fluorophenyl group attached to a piperidin-3-yl moiety, which is further linked to a phthalazine ring system. The presence of fluorine in the phenyl ring often imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-9-3-4-10-17(16)25-11-5-6-13(12-25)22-20(27)18-14-7-1-2-8-15(14)19(26)24-23-18/h1-4,7-10,13H,5-6,11-12H2,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCXQOSMGUFKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidin-3-yl moiety This can be achieved through the reaction of 2-fluorophenyl with piperidine under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups leading to various derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has been studied for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Phthalazine derivatives

  • Fluorophenyl-containing compounds

Uniqueness: N-[1-(2-fluorophenyl)piperidin-3-yl]-4-oxo-3H-phthalazine-1-carboxamide stands out due to its unique combination of structural elements. The presence of the fluorophenyl group and the specific arrangement of the piperidin-3-yl and phthalazine moieties contribute to its distinct chemical and biological properties.

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